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Introduction
Leucrose, a non-cariogenic disaccharide isomer of sucrose with an α-(1→5) glycosidic bond,

is emerging as a functional carbohydrate with potential applications in the food,

pharmaceutical, and biotechnology industries. Its unique structure influences its metabolism by

microorganisms, making it a subject of interest for targeted fermentation processes. This

document provides a detailed overview of the current understanding of leucrose as a carbon

source for microbial fermentation, including metabolic pathways, potential products, and

experimental protocols for its evaluation.

Microbial Utilization of Leucrose
Several microbial genera have been identified to metabolize leucrose, with varying efficiencies

and end-products. The primary mechanism of leucrose utilization involves its initial hydrolysis

into glucose and fructose by α-glucosidases. The subsequent fermentation of these

monosaccharides depends on the metabolic capabilities of the specific microorganism.

Bifidobacterium
Certain species of Bifidobacterium, notably Bifidobacterium breve, have been shown to utilize

leucrose as a sole carbon source. B. breve UCC2003 possesses α-glucosidases that can

hydrolyze leucrose, allowing for the subsequent fermentation of the resulting glucose and
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fructose through the bifid shunt pathway to produce lactic acid and acetic acid. While specific

growth kinetics on leucrose are not extensively documented, the ability to grow on leucrose
positions it as a potential prebiotic to selectively stimulate the growth of beneficial gut

bifidobacteria.

Leuconostoc
Leuconostoc species, particularly Leuconostoc mesenteroides, are renowned for their ability to

produce mannitol from fructose. While direct fermentation of leucrose by Leuconostoc has not

been extensively reported, a two-step process is highly plausible. First, extracellular or

intracellular enzymes would hydrolyze leucrose to glucose and fructose. Subsequently, the

fructose moiety would be efficiently converted to mannitol, a valuable sugar alcohol with

applications in food and pharmaceuticals. The glucose moiety would be metabolized for growth

and production of lactate and acetate.

Other Microorganisms
Studies on human dental plaque have revealed that some bacteria, particularly certain species

of Actinomyces, are capable of fermenting leucrose, leading to acid production[1]. This

suggests that a broader range of microorganisms may possess the enzymatic machinery to

utilize this disaccharide.

Potential Fermentation Products from Leucrose
The fermentation of leucrose can yield a variety of valuable products, depending on the

microorganism and fermentation conditions employed.

Prebiotics and Synbiotics: Leucrose itself can be considered a prebiotic due to its selective

utilization by beneficial gut bacteria like Bifidobacterium. Its inclusion in synbiotic

formulations, which combine prebiotics and probiotics, could enhance the survival and

activity of probiotic strains.

Organic Acids: Fermentation by lactic acid bacteria, including Bifidobacterium and

Lactobacillus species, will primarily produce lactic acid and acetic acid. These organic acids

have wide applications as acidulants, preservatives, and platform chemicals.
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Mannitol: The fermentation of leucrose by Leuconostoc mesenteroides offers a promising

route for the production of mannitol, a low-calorie sweetener and pharmaceutical excipient.

Short-Chain Fatty Acids (SCFAs): Fermentation of leucrose by the gut microbiota is

expected to produce SCFAs such as acetate, propionate, and butyrate, which are known to

have numerous health benefits for the host[2][3][4][5].

Data Presentation
Table 1: Qualitative Fermentation of Leucrose and its
Isomers by Dental Plaque Bacteria

Carbohydrate Fermenting Strains (%)
Predominant Fermenting
Genus

Leucrose 23 Actinomyces

Palatinose 33 Actinomyces

Trehalulose 100 (of palatinose fermenters) Actinomyces

Turanose 25 (of palatinose fermenters) Actinomyces

Maltulose 70 (of palatinose fermenters) Actinomyces

Data summarized from a study

on 146 clinical isolates from

human dental plaque.

Table 2: Mannitol Production from Fructose by
Leuconostoc mesenteroides
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Strain
Substrate
(Fructose)

Co-
substrate
(Glucose)

Mannitol
Yield
(mol%)

Mannitol
Concentrati
on (g/L)

Reference

L.

mesenteroide

s SKP 88

3% (w/v) 2% (w/v) 105.14 28.7

L. citreum

SKP 92
3% (w/v) 2% (w/v) 97.32 24.8

L.

mesenteroide

s NRRL B-

1149

5% (w/v) - 78 -

L.

mesenteroide

s

KCTC13305

100 g/L -
62.1 (weight

%)
56.9

L.

mesenteroide

s ATCC-9135

Fructose - 93-97
>20 g/L/h

(productivity)

Note: These

data are for

fructose

fermentation.

The yield

from leucrose

would

depend on

the efficiency

of its

hydrolysis to

glucose and

fructose.
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Table 3: Growth of Bifidobacterium breve on Various
Carbohydrates

Carbon Source (1% w/v) Final Optical Density (OD600) after 24h

Glucose ~1.2

Fructose ~1.1

Sucrose ~1.2

Leucrose ~1.0

Palatinose ~1.1

Trehalulose ~1.1

Turanose ~1.0

Maltulose ~1.1

Trehalose ~0.2 (no significant growth)

Data extrapolated from growth profile analysis of

B. breve UCC2003 in modified Rogosa broth.

Experimental Protocols
Protocol 1: Screening Microorganisms for Leucrose
Utilization
Objective: To determine if a specific microbial strain can utilize leucrose as a carbon source.

Materials:

Microbial strain of interest

Basal fermentation medium (e.g., modified MRS for lactic acid bacteria, with the standard

carbon source omitted)

Sterile leucrose solution (e.g., 20% w/v, filter-sterilized)
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Sterile glucose solution (positive control)

Basal medium without added carbohydrate (negative control)

Sterile culture tubes or microplates

Anaerobic chamber or anaerobic jars (for anaerobic microorganisms)

Spectrophotometer or microplate reader (600 nm)

pH indicator (optional)

Procedure:

Prepare the basal fermentation medium according to the requirements of the test

microorganism.

Dispense the basal medium into culture tubes or microplate wells.

To respective tubes/wells, aseptically add:

Leucrose solution to a final concentration of 1-2% (w/v).

Glucose solution to a final concentration of 1-2% (w/v) (positive control).

An equivalent volume of sterile water (negative control).

Inoculate the media with a fresh culture of the test microorganism (e.g., 1% v/v).

Incubate under appropriate conditions (temperature, aerobic/anaerobic) for 24-72 hours.

Monitor growth by measuring the optical density at 600 nm at regular intervals.

(Optional) Monitor acid production by observing the color change of a pH indicator or by

measuring the pH of the culture supernatant.

Interpretation: Significant growth in the leucrose-containing medium compared to the

negative control indicates utilization of leucrose.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Quantification of Substrate and Products in
Leucrose Fermentation
Objective: To quantify the consumption of leucrose and the production of primary metabolites

(e.g., organic acids, mannitol).

Materials:

Fermentation setup (bioreactor or shake flasks)

Culture of the selected microorganism grown on leucrose

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI)

detector

Appropriate HPLC columns (e.g., for sugar analysis and organic acid analysis)

Standards for leucrose, glucose, fructose, lactic acid, acetic acid, and mannitol

Syringes and syringe filters (0.22 µm)

Procedure:

Perform a fermentation experiment using leucrose as the primary carbon source as

described in Protocol 1, but in a larger volume.

At regular time intervals, aseptically withdraw samples from the fermentation broth.

Immediately centrifuge the samples to pellet the cells.

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and

debris.

Store the filtered supernatant at -20°C until analysis.

HPLC Analysis:

Sugars (Leucrose, Glucose, Fructose):
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Use an appropriate carbohydrate analysis column (e.g., Aminex HPX-87P).

Mobile phase: Deionized water.

Column temperature: 80-85°C.

Detector: RI detector.

Organic Acids (Lactic Acid, Acetic Acid):

Use an organic acid analysis column (e.g., Aminex HPX-87H).

Mobile phase: Dilute sulfuric acid (e.g., 0.005 M).

Column temperature: 50-60°C.

Detector: UV detector (210 nm) or RI detector.

Mannitol:

Can often be analyzed using the same conditions as for sugars.

Quantification:

Prepare standard curves for each analyte.

Calculate the concentration of each compound in the samples based on the standard

curves.

From the concentration data, calculate substrate consumption rates, product formation

rates, and yields.

Visualizations
Caption: Proposed metabolic pathway of leucrose in Bifidobacterium.
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Step 1: Hydrolysis

Step 2: Fermentation

Leucrose

α-Glucosidase
(e.g., from Leuconostoc)

Substrate

Glucose Fructose

Leuconostoc mesenteroides

Mannitol

Main Product

Lactic Acid, Acetic Acid

By-products

Click to download full resolution via product page

Caption: Conceptual workflow for mannitol production from leucrose.
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Select Microbial Strain(s)

Prepare Basal Medium
+ Leucrose (1-2%)
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Collect Samples at Time Intervals

Measure OD600 (Growth Curve)
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- Leucrose, Glucose, Fructose

- Organic Acids
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Caption: General experimental workflow for studying leucrose fermentation.
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Conclusion and Future Perspectives
Leucrose presents a promising, yet underexplored, carbon source for microbial fermentation.

Its selective metabolism by beneficial microorganisms like Bifidobacterium highlights its

potential as a novel prebiotic. Furthermore, the possibility of converting leucrose into value-

added products such as mannitol using robust industrial microorganisms like Leuconostoc

mesenteroides warrants further investigation.

Future research should focus on:

Quantitative Fermentation Studies: Detailed analysis of growth kinetics, substrate uptake

rates, and product yields for various microorganisms on leucrose.

Enzyme Characterization: Identification and characterization of novel α-glucosidases with

high activity and specificity towards leucrose.

Metabolic Engineering: Strain improvement to enhance leucrose utilization and divert

metabolic flux towards desired products.

In vivo Studies: Evaluation of the prebiotic effects of leucrose on the gut microbiome

composition and activity in animal models and human clinical trials.

The protocols and data presented herein provide a foundational framework for researchers to

explore the biotechnological potential of leucrose in microbial fermentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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